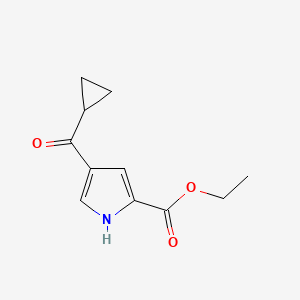

Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate

Description

Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate (CAS: 2386468-69-3) is a pyrrole-based ester featuring a cyclopropanecarbonyl substituent at the 4-position and an ethyl carboxylate group at the 2-position. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol, and it is reported to have a purity of 97% .

Properties

IUPAC Name |

ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)9-5-8(6-12-9)10(13)7-3-4-7/h5-7,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLLWIRPIAVJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, ethyl pyrrole-2-carboxylate reacts with cyclopropanecarbonyl chloride in the presence of AlCl₃ as a Lewis acid. The solvent system—often a mixture of dichloromethane and nitromethane (1:1)—facilitates electrophilic substitution at low temperatures (-20°C). The electron-rich pyrrole ring undergoes acylation preferentially at the 4-position due to steric and electronic effects imposed by the ester group at C2.

Example Protocol

-

Ethyl pyrrole-2-carboxylate (5.0 g, 35.9 mmol) and AlCl₃ (11.5 g, 86.0 mmol) are dissolved in dichloromethane/nitromethane (150 mL) at -20°C.

-

Cyclopropanecarbonyl chloride (43.1 mmol) is added dropwise over 30 minutes.

-

The mixture is stirred for 1.5 hours, quenched with ice water, and extracted with dichloromethane.

-

The organic layer is dried (MgSO₄) and concentrated, followed by recrystallization from hexane/ethyl acetate.

Key Considerations

-

Regioselectivity : The 4-position is favored due to the directing effect of the C2 ester.

-

Yield Optimization : Prolonged reaction times or elevated temperatures risk cyclopropane ring opening.

Vilsmeier-Haack Formylation Followed by Aldehyde Conversion

An alternative route involves formylation at C4 using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by oxidation and acylation. This two-step approach leverages the high regioselectivity of the Vilsmeier-Haack reaction for formylation.

Step 1: Formylation

Ethyl pyrrole-2-carboxylate reacts with POCl₃ and DMF in dichloroethane at 40°C, yielding ethyl 4-formyl-1H-pyrrole-2-carboxylate (50%) and the 5-formyl isomer (7%).

Typical Conditions

-

POCl₃ (0.27 mol) and DMF (0.27 mol) in dichloroethane (75 mL).

-

Reaction at 40°C for 1 hour.

Step 2: Conversion of Aldehyde to Cyclopropanecarbonyl

The formyl group is oxidized to a carboxylic acid (e.g., using KMnO₄), which is then converted to the acyl chloride (SOCl₂) and subjected to Friedel-Crafts conditions with cyclopropane. However, this method introduces additional synthetic steps and potential side reactions.

Comparative Analysis of Methodologies

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency:

-

Solvent Systems : Dichloromethane/nitromethane (1:1) enhances electrophile stability at low temperatures.

-

Catalyst Loading : Stoichiometric AlCl₃ (2.4 equiv) ensures complete activation of the acyl chloride.

Purification and Characterization

Crude products are purified via silica gel chromatography (petroleum ether/ethyl acetate) or recrystallization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and regiochemistry:

-

¹H NMR : Characteristic signals for the cyclopropanecarbonyl group (δ 1.0–1.5 ppm) and pyrrole NH (δ 12.7 ppm).

-

MS : Molecular ion peak at m/z 223 [M+H]⁺.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

Oxidation: Pyrrole-2,3-diones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate has been explored for its potential as a pharmacological agent. Its structural characteristics make it a candidate for developing drugs targeting various diseases.

Inhibition of GSK-3β

Recent studies have highlighted the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several neurodegenerative diseases. The compound acts by modulating pathways involved in neuroinflammation, thereby presenting therapeutic potential for conditions such as Alzheimer's disease .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of immune response modulation. It shows promise as a dual-targeting inhibitor of chemokine receptors, which are crucial in inflammatory pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including decarbonylation processes that yield pyrrole derivatives with enhanced biological activities .

Synthetic Pathway Example

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethyl acetoacetate + cyclopropanecarbonyl chloride | Intermediate |

| 2 | Cyclization under acidic conditions | This compound |

Case Study 1: Neuroinflammation

A study conducted on the effects of this compound on neuroinflammation demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .

Case Study 2: Selective Chemokine Receptor Modulation

Research focusing on the modulation of CC chemokine receptors (CCR) found that derivatives of this compound exhibited selective binding affinities, suggesting potential applications in treating inflammatory and autoimmune diseases. The structural modifications enhanced receptor selectivity and biological activity .

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the pyrrole moiety can engage in various binding interactions, influencing the compound’s biological activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituted Pyrrole-2-Carboxylates with Quinazoline Moieties

Example Compound :

- Ethyl 3-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-ylamino)-1H-pyrrole-2-carboxylate (GI-1) Substituents: Quinazoline-4-ylamino group at position 3, morpholinopropoxy chain at position 4. Molecular Formula: C₂₄H₂₉N₅O₅ Key Differences:

- Antitumor Activity: Demonstrated in vitro activity against cancer cell lines, attributed to kinase inhibition .

Aryl-Substituted Pyrrole Derivatives

Example Compound :

- Ethyl 4-(4-chlorophenyl)-3-(4-iodophenyl)-1H-pyrrole-2-carboxylate (Compound 33) Substituents: 4-Chlorophenyl at position 4, 4-iodophenyl at position 3. Molecular Formula: C₁₉H₁₄ClINO₂ Key Differences:

- Halogenated aryl groups increase molecular weight (474.68 g/mol) and lipophilicity.

- Biological Role: Acts as a Bcl-2/Bcl-xL inhibitor, with subnanomolar binding affinity .

Trifluoromethylbenzoyl Derivatives

Example Compound :

- Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (238) Substituents: Trifluoromethylbenzoyl at position 4, methyl at position 3. Molecular Formula: C₁₇H₁₃F₄NO₃ Key Differences:

- The electron-withdrawing trifluoromethyl group enhances metabolic stability.

- Synthetic Yield : 78% with characterized NMR data .

- Comparison : The cyclopropanecarbonyl group in the target compound may exhibit greater strain-induced reactivity compared to the stabilized trifluoromethylbenzoyl group.

Thiazolylcarbamoyl-Substituted Pyrroles

Example Compound :

- Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate

- Substituents : Thiazolylcarbamoyl at position 4, methyl groups at positions 3 and 5.

- Key Differences :

- The thiazole ring introduces hydrogen-bonding capability, enhancing target specificity.

- Applications: Explored for local anesthetic activity .

Data Table: Structural and Functional Comparison

Key Insights

- Electronic Effects : The cyclopropanecarbonyl group in the target compound introduces both steric strain and electron-withdrawing character, which may enhance reactivity in nucleophilic acyl substitutions compared to bulkier aryl or heteroaryl substituents .

- Biological Potential: While analogues with quinazoline or iodophenyl groups show marked antitumor or protein-inhibitory activity, the target compound’s biological profile remains uncharacterized in the provided evidence.

- Synthetic Accessibility : High-yield syntheses (e.g., 91% for compound 8 in ) contrast with the target compound’s unspecified route, though similar esterification or Friedel-Crafts acylation methods are plausible .

Biological Activity

Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits a unique structural profile that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pyrrole ring substituted with an ethyl ester and a cyclopropanecarbonyl group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and antimicrobial effects. The following sections detail specific findings related to its activity.

Anti-inflammatory Activity

A study on pyrrole derivatives demonstrated that compounds similar to this compound can act as allosteric modulators for chemokine receptors like CCR1 and CCR2. These receptors play significant roles in inflammatory responses. The research highlighted that certain pyrrole derivatives effectively inhibited these receptors, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies conducted on related compounds. Key findings include:

- Substituent Effects : The introduction of bulky substituents and electron-withdrawing groups on the pyrrole ring significantly enhances biological activity. For instance, compounds with larger groups exhibited increased potency against M. tuberculosis .

- Functional Group Importance : The carbonyl group and ethyl ester moiety are critical for receptor binding and activity modulation. Modifications to these groups often resulted in diminished activity .

Case Studies

Several case studies illustrate the compound's potential applications:

- Inflammatory Disease Models : In vitro studies using cell lines have shown that pyrrole derivatives can reduce pro-inflammatory cytokine production when tested against activated immune cells. This suggests a mechanism by which this compound could exert anti-inflammatory effects .

- Antimicrobial Testing : In a recent study, similar pyrrole compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations (MIC < 0.016 μg/mL) while maintaining low cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

- The compound is synthesized via acylation of ethyl pyrrole-2-carboxylate derivatives using cyclopropanecarbonyl chloride. A typical procedure involves reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides under basic conditions (e.g., Et₃N or DMAP in CH₂Cl₂) at 0°C to room temperature, followed by purification via flash chromatography . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride) and using catalysts like DMAP to enhance yields (typically 45–89%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- 1H/13C NMR : Key signals include the ester ethyl group (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), cyclopropane protons (δ ~1.3–1.5 ppm as multiplet), and pyrrole ring protons (δ ~6.3–8.4 ppm depending on substitution) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z ~237–510) confirm the molecular weight and fragmentation patterns .

- Chromatography : Purity is assessed via HPLC (>95% for bioactive studies) and TLC (hexane/EtOAc eluent) .

Q. What are common challenges in synthesizing this compound, and how are they addressed?

- Low Yields in Acylation : Competing side reactions (e.g., over-acylation or hydrolysis) are mitigated by using anhydrous solvents, controlled temperatures (0–25°C), and excess acyl chloride .

- Purification Difficulties : Silica gel chromatography with gradient elution (hexane:EtOAc from 100% to 80:20) resolves polar byproducts .

Advanced Research Questions

Q. How does the cyclopropanecarbonyl group influence the compound’s electronic properties and reactivity?

- The cyclopropane ring introduces angle strain and hyperconjugation, altering electron density on the pyrrole ring. Computational studies (DFT) suggest enhanced electrophilicity at the pyrrole C4 position, facilitating nucleophilic substitutions or cycloadditions . Substituent effects can be modeled using Conceptual DFT parameters (e.g., Fukui indices) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.